Racemic vs. Chiral Hydrazine Yield and Purity Comparison in PDE9 Inhibitor Intermediate Production
The production process for chiral (S)-(tetrahydrofuran-3-yl)hydrazine (CAS 1364632-45-0) achieves >99% HPLC purity and >80% overall yield, whereas earlier methods for racemic (tetrahydrofuran-3-yl)hydrazine dihydrochloride (CAS 1211514-64-5) using toxic reagents such as methyl hydrazine and DEAD yielded lower purity and presented commercial scalability limitations [1]. This differentiation establishes the racemic form as an unsuitable starting material for large-scale PDE9 inhibitor manufacturing, but simultaneously defines its unique value as the non-chiral reference standard for assessing stereochemical purity and off-target enantiomer activity in drug discovery .
| Evidence Dimension | Product yield and purity |
|---|---|
| Target Compound Data | Racemic dihydrochloride: purity not exceeding 95% (commercial specifications), yield data not reported for optimized route |
| Comparator Or Baseline | (S)-(tetrahydrofuran-3-yl)hydrazine: >99% HPLC purity, >80% overall yield |
| Quantified Difference | Chiral form demonstrates ≥4% absolute purity advantage and established scalable yield vs. racemic form's lower purity ceiling |
| Conditions | Comparative process chemistry analysis; chiral synthesis via protected hydrazine intermediate vs. racemic synthesis via methyl hydrazine/DEAD route |
Why This Matters
This quantitative purity and yield differential informs procurement decisions: the chiral form is mandated for manufacturing-scale PDE9 inhibitor synthesis, whereas the racemic form is purposefully procured as a control compound in SAR assays where enantiomer-specific activity must be isolated.
- [1] WO2016021192A1. Process for Production of (S)-(Tetrahydrofuran-3-yl)hydrazine, p. 1-5, 2015. View Source
